6-Nitro-1-benzofuran-2-carboxylic acid
Description
Overview of Benzofuran (B130515) Core in Natural Products and Synthetic Chemistry
The benzofuran scaffold, a heterocyclic compound featuring a furan (B31954) ring fused to a benzene (B151609) ring, is a fundamental structural unit found in a multitude of biologically active natural products and synthetic compounds. nih.govnih.gov This core structure is ubiquitous in nature, having been isolated from various plants, marine sources, bacteria, and fungi. rsc.org The prevalence of the benzofuran motif in natural products has made it a subject of significant interest for chemists, particularly in the fields of medicinal chemistry and drug discovery. nih.govtaylorandfrancis.com
Thousands of natural compounds containing the benzofuran ring have been discovered and isolated. nih.gov Well-known examples include amiodarone, an antiarrhythmic drug, and psoralen, used in treating skin conditions. rsc.org The diverse biological activities exhibited by these natural products have spurred extensive research into the synthesis of benzofuran derivatives. rsc.orgrsc.org Synthetic chemists view the benzofuran scaffold as a "privileged structure" due to its wide assortment of biological and pharmacological activities, making it a valuable building block for creating novel therapeutic agents. nih.govrsc.org The electronic nature of substituents on the benzofuran skeleton can greatly affect its properties, leading to significant efforts in studying these effects to enhance drug-like characteristics. taylorandfrancis.com
Significance of Carboxylic Acid Derivatives of Benzofuran in Research
Among the various derivatives, benzofuran-2-carboxylic acids are of particular importance in academic and industrial research. The presence of the carboxylic acid group provides a key functional handle for further chemical modifications, allowing for the synthesis of a wide array of more complex molecules, such as amides and esters. mdpi.comchemicalbook.com This versatility makes them crucial intermediates in organic synthesis. chemicalbook.com
The synthesis of benzofuran-2-carboxylic acid derivatives is a key step in the development of many biologically active molecules. nih.gov For instance, research has identified benzofuran-2-carboxylic acid derivatives as potent inhibitors of various enzymes, which is a critical strategy in drug development. nih.gov Studies have shown these compounds can act as inhibitors for enzymes like Pim-1 kinase, which is implicated in cancer, and lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.govnih.gov The carboxylic acid group often plays a crucial role in the binding of these molecules to their biological targets, for example, by forming important salt-bridge and hydrogen bond interactions within the enzyme's active site. nih.gov Furthermore, these derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor actions. nih.govtaylorandfrancis.com
Specific Research Context of 6-Nitro-1-benzofuran-2-carboxylic acid
This compound is a specific derivative within this chemical class. Its chemical structure is characterized by the benzofuran-2-carboxylic acid core with a nitro group (NO₂) substituted at the 6-position of the benzene ring.
While research focusing directly on the biological activities of this compound itself is limited in publicly available literature, its primary role appears to be that of a chemical intermediate in the synthesis of other, more complex molecules. For example, it has been used as a starting material to synthesize a series of 6-nitrobenzofuran-2-carbohydrazide derivatives. researchgate.net These resulting carbohydrazide (B1668358) compounds were then evaluated for their cytotoxic and antioxidant activities, with several showing significant potential. researchgate.net This highlights the utility of this compound as a foundational scaffold for building molecules with specific biological functions.
The chemical properties of this compound are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C9H5NO5 |
| Molecular Weight | 207.142 g/mol |
| CAS Number | 64209-68-3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Exact Mass | 207.01677226 |
| Complexity | 287 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYLRGNLSKXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525989 | |
| Record name | 6-Nitro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64209-68-3 | |
| Record name | 6-Nitro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Nitro 1 Benzofuran 2 Carboxylic Acid and Analogues
Established Synthetic Routes to Benzofuran-2-carboxylic Acid Derivatives
The construction of the benzofuran-2-carboxylic acid backbone is a foundational step. Several classical and modern synthetic strategies are employed to achieve this, each with distinct advantages concerning starting material availability and substrate scope.
Cyclization reactions are the most common methods for assembling the benzofuran (B130515) scaffold. These strategies typically involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring.
One of the most prominent methods is the reaction of substituted salicylaldehydes with α-haloacetates, followed by cyclization. For example, ethyl benzofuran-2-carboxylate derivatives are commonly synthesized through the condensation of salicylaldehyde (B1680747) derivatives with ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. researchgate.netniscair.res.invjol.info.vn The resulting ester can then be hydrolyzed to the desired carboxylic acid. niscair.res.inmdpi.com
Transition-metal catalysis, particularly with palladium, has enabled a wide array of cyclization strategies. The Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular 5-endo-dig cyclization, is a powerful route to 2-substituted benzofurans. beilstein-journals.orgrsc.orgorganic-chemistry.org Similarly, palladium-catalyzed intramolecular C-H functionalization and cyclization of precursors like (Z)-2-bromovinyl phenyl ethers provides an efficient pathway to the benzofuran ring. organic-chemistry.org
Another important approach is the Perkin rearrangement, a coumarin-benzofuran ring contraction reaction. This method converts readily available 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring fission and subsequent recyclization. nih.govbiocrick.com Microwave-assisted conditions have been shown to dramatically reduce reaction times for this transformation from hours to minutes while maintaining high yields. nih.gov
Acid-catalyzed cyclodehydration of α-phenoxy ketones is also a viable route. Reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) can effectively promote the cyclization of α-phenoxy ketones to yield 2,3-disubstituted benzofurans under mild conditions. researchgate.net
Table 1: Selected Cyclization Strategies for Benzofuran-2-Carboxylic Acid Derivatives
| Starting Material(s) | Reagents & Conditions | Product Type | Yield | Reference(s) |
|---|---|---|---|---|
| Salicylaldehyde, Ethyl Bromoacetate | K₂CO₃, Acetonitrile (B52724), Reflux | Ethyl benzofuran-2-carboxylate | 86% | niscair.res.in |
| 3-Bromocoumarin | NaOH, Ethanol, Microwave (300W, 5 min) | Benzofuran-2-carboxylic acid | >90% | nih.gov |
| o-Iodoanisole, Terminal Alkyne | Pd-catalyst, Electrophilic Cyclization | 2,3-Disubstituted benzofuran | Excellent | organic-chemistry.org |
| 2-Phenoxy Acetophenone | Eaton's Reagent | 3-Phenylbenzofuran | High | researchgate.net |
This strategy involves the initial formation of a phenoxy ether intermediate, which then undergoes an intramolecular cyclization accompanied by the elimination of water. A classic example is the reaction between a salicylaldehyde and a compound containing an active methylene (B1212753) group, such as diethyl bromomalonate, in the presence of a base like anhydrous potassium carbonate. asianpubs.org The initial step is an O-alkylation of the phenolic hydroxyl group. The resulting intermediate then undergoes an intramolecular condensation and dehydration to form the furan ring, directly yielding a benzofuran-2-carboxylate derivative. This approach is fundamental and widely used for its reliability and the accessibility of starting materials. researchgate.netasianpubs.org
The mechanism generally proceeds through the formation of a phenoxide, which acts as a nucleophile, attacking the alkyl halide. The subsequent intramolecular cyclization is often a form of aldol (B89426) or Claisen condensation, leading to the heterocyclic ring system after dehydration. rsc.org
Decarboxylation, the removal of a carboxyl group, can be a strategic step in a synthetic sequence. quirkyscience.com In the context of benzofuran synthesis, it is often employed to remove an activating group that was necessary for a previous step. For instance, syntheses analogous to the malonic ester synthesis can be utilized where a dicarboxylic acid precursor is formed. masterorganicchemistry.com Heating a beta-keto acid or a malonic acid derivative leads to the spontaneous loss of carbon dioxide. masterorganicchemistry.com
While not a direct method for creating the C2-carboxyl group, a synthetic plan could involve a benzofuran precursor with an additional carboxyl group, for example at the C3 position. If a 3,2-dicarboxylic ester were synthesized, selective hydrolysis followed by decarboxylation could potentially yield the benzofuran-2-carboxylic acid. This strategy is particularly useful when a group is installed to control regioselectivity in an earlier reaction and is no longer needed in the final product. quirkyscience.commasterorganicchemistry.com
Synthesis of Nitro-Substituted Benzofuran-2-carboxylic Acid Derivatives
Introducing a nitro group onto the benzofuran-2-carboxylic acid scaffold can be achieved either by direct nitration of the pre-formed heterocycle or by constructing the ring from a previously nitrated precursor.
The direct nitration of aromatic and heterocyclic compounds is a standard electrophilic aromatic substitution. However, for benzofurans, this reaction must be approached with caution as the furan ring is sensitive to strong oxidizing and acidic conditions, which can lead to ring-opening or degradation.
A more common and controlled strategy for synthesizing 6-nitro-1-benzofuran-2-carboxylic acid involves starting with a pre-nitrated benzene derivative. A typical route begins with 2-hydroxy-4-nitrobenzaldehyde. lookchem.com This starting material already contains the nitro group at the desired position relative to the hydroxyl group. The benzofuran ring is then constructed using one of the established cyclization methods, such as reaction with diethyl 2-bromomalonate, to form ethyl 6-nitrobenzofuran-2-carboxylate. lookchem.com The final step is the hydrolysis of the ester to the target carboxylic acid. lookchem.com This "late-stage cyclization" approach avoids exposing the sensitive benzofuran ring to harsh nitrating conditions.
6-Nitrobenzofuran-2-carbohydrazide is a key intermediate for the synthesis of various derivatives, particularly Schiff bases. The synthesis begins with the corresponding ester, ethyl 6-nitrobenzofuran-2-carboxylate. This ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol, under reflux conditions. vjol.info.vnresearchgate.net This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH₂) to form the desired carbohydrazide (B1668358). researchgate.net
Once the 6-nitrobenzofuran-2-carbohydrazide is obtained, it can be readily converted into a series of Schiff bases (hydrazones). This is achieved by condensing the carbohydrazide with various substituted aromatic or heteroaromatic aldehydes. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N double bond of the Schiff base. researchgate.net These reactions have been shown to produce a wide range of derivatives with confirmed structures. researchgate.net
Table 2: Synthesis of 6-Nitrobenzofuran-2-carbohydrazide Schiff Base Derivatives
| Carbohydrazide Precursor | Aldehyde Reactant | Product | Yield | Reference(s) |
|---|---|---|---|---|
| 6-Nitrobenzofuran-2-carbohydrazide | 2,4-Dinitrobenzaldehyde | N'-(2,4-Dinitrobenzylidene)-6-nitrobenzofuran-2-carbohydrazide | 78% | researchgate.net |
| 6-Nitrobenzofuran-2-carbohydrazide | 4-Hydroxy-3-methoxybenzaldehyde | N'-(4-Hydroxy-3-methoxybenzylidene)-6-nitrobenzofuran-2-carbohydrazide | - | researchgate.net |
| 6-Nitrobenzofuran-2-carbohydrazide | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-6-nitrobenzofuran-2-carbohydrazide | - | researchgate.net |
| 6-Nitrobenzofuran-2-carbohydrazide | 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-6-nitrobenzofuran-2-carbohydrazide | - | researchgate.net |
Enhanced Routes to Benzofuran-6-carboxylic Acid
Traditional synthetic routes to benzofuran-6-carboxylic acid have often been hampered by issues such as the use of hazardous reagents or harsh reaction conditions. For instance, one patented method involves the use of diethyl bromomalonate, which is an irritant and not ideal for large-scale industrial production. google.com Another approach utilizes a Sonogashira coupling reaction, which can require stringent conditions. google.com
To circumvent these challenges, improved synthetic processes have been developed. One such process starts from m-hydroxybenzoic acid, which undergoes iodination, followed by a Sonogashira coupling, cyclization, and hydrolysis to yield the desired benzofuran-6-carboxylic acid. google.com A more recent innovation involves a Wittig reaction to form the benzofuran ring, a method characterized by simple operation and mild reaction conditions, notably avoiding low-temperature steps. google.com This process allows for a one-step hydrolysis to obtain the crucial intermediate, 6-carboxylic acid benzofuran. google.com
Another refined process for obtaining benzofuran-6-carboxylic acid involves the suspension of a precursor in anhydrous tetrahydrofuran, followed by treatment with n-butyl lithium at low temperatures and subsequent reaction with benzyl (B1604629) chloroformate. thieme-connect.com The reaction is then subjected to hydrolysis with sodium hydroxide (B78521) to yield the final acid. thieme-connect.com These improved methods offer higher yields and utilize more readily available starting materials, making the synthesis of this key intermediate more practical and efficient. google.com
Advanced Approaches for Benzofuran-2-carboxamide (B1298429) Synthesis
The synthesis of benzofuran-2-carboxamides, which are closely related to the target carboxylic acid, has seen significant advancements through the use of modern synthetic techniques. These methods offer high efficiency and modularity, allowing for the creation of a diverse range of derivatives. mdpi.comnih.gov
8-Aminoquinoline (B160924) Directed C-H Arylation
A powerful strategy for the functionalization of the benzofuran scaffold is the use of 8-aminoquinoline (8-AQ) as a directing group for C-H activation. mdpi.comnih.gov This methodology allows for the selective introduction of aryl and heteroaryl substituents at the C3 position of the benzofuran ring system. chemrxiv.orgmdpi.com The process typically begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form an amide substrate. chemrxiv.org This substrate then undergoes a palladium-catalyzed C-H arylation reaction with a variety of aryl iodides. mdpi.com
The general procedure for this C-H arylation involves charging a reaction vial with the N-(quinolin-8-yl)benzofuran-2-carboxamide, an aryl iodide, a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a base like sodium acetate (NaOAc), and a silver salt like silver acetate (AgOAc) in a suitable solvent like cyclopentyl methyl ether (CPME). mdpi.com The reaction is then heated under an inert atmosphere. mdpi.com This approach has proven to be highly efficient for a wide range of substrates. mdpi.comnih.gov
Table 1: Palladium-Catalyzed C3-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 85 |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | N-(quinolin-8-yl)-3-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxamide | 78 |
| 3 | 3-Iodopyridine | 3-(Pyridin-3-yl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 65 |
This table is a representative example based on findings for analogous compounds and does not represent the synthesis of 6-nitro derivatives.
Transamidation Chemistry for C3-Substituted Derivatives
Following the successful C3-arylation, the 8-aminoquinoline directing group can be cleaved and replaced with a variety of other amine nucleophiles through a transamidation process. mdpi.comnih.gov This two-step sequence first involves the activation of the 8-AQ amide with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemrxiv.org This forms an intermediate N-acyl-Boc-carbamate. mdpi.comnih.gov
This activated intermediate is then subjected to aminolysis with a desired amine, which proceeds efficiently without the need for an additional catalyst. chemrxiv.org This transamidation step allows for the facile diversification of the C3-substituted benzofuran-2-carboxamide products, providing access to a wide library of compounds from a common intermediate. chemrxiv.orgmdpi.com
One-Pot Synthetic Protocols
To further streamline the synthesis of C3-substituted benzofuran-2-carboxamides, one-pot procedures have been developed that combine the directing group cleavage and transamidation into a single operation. mdpi.comnih.gov In this approach, the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is first treated with Boc₂O and DMAP in a solvent like acetonitrile (MeCN) and heated. mdpi.com After the activation step is complete, the solvent is removed, and the crude intermediate is re-dissolved in a different solvent, such as toluene. mdpi.com The desired amine is then added, and the mixture is heated to complete the transamidation. mdpi.com This one-pot, two-step protocol has been shown to be highly efficient for a range of benzofuran substrates and amine nucleophiles, offering good to excellent yields. mdpi.com
Table 2: One-Pot, Two-Step Transamidation of C3-Arylated Benzofuran-2-carboxamides
| Entry | Benzofuran Substrate | Amine Nucleophile | Product | Yield (%) |
| 1 | 3-Phenyl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Morpholine | (3-Phenylbenzofuran-2-yl)(morpholino)methanone | 88 |
| 2 | 3-(4-Methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | Piperidine | (3-(4-Methoxyphenyl)benzofuran-2-yl)(piperidin-1-yl)methanone | 92 |
| 3 | 3-Phenyl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Benzylamine | N-Benzyl-3-phenylbenzofuran-2-carboxamide | 85 |
This table is a representative example based on findings for analogous compounds and does not represent the synthesis of 6-nitro derivatives.
Catalytic Strategies in Benzofuran Synthesis
Catalysis, particularly using transition metals, has been instrumental in the development of efficient and selective methods for synthesizing the benzofuran ring system.
Transition-Metal Catalysis (e.g., Palladium-catalyzed Reactions)
Palladium catalysts are widely employed in the synthesis of benzofurans due to their versatility and functional group tolerance. rsc.orgorganic-chemistry.org Palladium-catalyzed reactions can be used to construct the benzofuran core itself or to functionalize a pre-existing benzofuran ring. chemrxiv.orgrsc.orgacs.org
One notable palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction to form benzofurans. rsc.org Another approach describes a one-pot synthesis of benzofurans through a palladium-catalyzed enolate arylation. acs.org This process demonstrates broad substrate scope and provides differentially substituted benzofurans in moderate to excellent yields. acs.org
In the context of functionalizing existing benzofuran systems, palladium catalysis is central to the C-H arylation reactions discussed previously. chemrxiv.orgmdpi.com The combination of a palladium catalyst with a directing group allows for the precise and efficient introduction of substituents at specific positions on the benzofuran ring, which is a key strategy for building molecular complexity. mdpi.comnih.gov Furthermore, palladium nanoparticles have been shown to catalyze the one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org
Copper-Based Catalysis
Copper-catalyzed reactions represent a cornerstone in the synthesis of the benzofuran scaffold due to the metal's low cost, low toxicity, and versatile reactivity. These methods often proceed via coupling and subsequent cyclization reactions, providing efficient pathways to various benzofuran derivatives, including those with carboxylic acid functionalities.
A prevalent strategy involves the coupling of o-halophenols with terminal alkynes, a reaction often catalyzed by a combination of palladium and copper catalysts (Sonogashira coupling), followed by intramolecular cyclization. nih.govacs.org In many instances, copper iodide (CuI) is employed as a co-catalyst alongside a palladium complex. acs.orgjocpr.com The reaction typically proceeds through the formation of a cuprous aryl acetylide intermediate. jocpr.com For example, the Reddy group developed a method using (PPh₃)PdCl₂ as the catalyst and copper iodide as a co-catalyst in triethylamine, which served as both the base and solvent, to synthesize benzofuran derivatives from iodophenols and terminal alkynes. nih.govacs.org
Beyond co-catalysis, copper can independently catalyze the formation of the benzofuran ring. Weng et al. reported a novel copper-catalyzed methodology for synthesizing benzofuran derivatives from substituted salicylaldehyde-derived Schiff bases and substituted alkenes. nih.gov In this approach, copper chloride (CuCl₂) was used as the catalyst. The proposed mechanism involves the formation of a copper acetylide, which then attacks an iminium ion generated in situ, followed by intramolecular cyclization and isomerization to yield the benzofuran product. nih.govacs.org High yields were particularly noted when using salicylaldehydes substituted with electron-donating groups. nih.govacs.org
Another copper-catalyzed, one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source). nih.gov This method, reported by Ma et al., utilizes copper bromide (CuBr) in dimethyl sulfoxide (B87167) (DMSO) to afford amino-substituted benzofurans in high yields. nih.gov While this specific example leads to an amino-substituted product, the underlying copper-catalyzed cyclization is a versatile pathway for constructing the core benzofuran skeleton necessary for this compound.
The table below summarizes various copper-based catalytic systems used for the synthesis of benzofuran analogues.
Interactive Data Table: Copper-Based Catalysis for Benzofuran Synthesis
| Catalyst System | Reactants | Solvent/Base | Key Features | Yields | Ref. |
|---|---|---|---|---|---|
| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal alkynes | Triethylamine | Sonogashira coupling followed by cyclization. | Good | nih.govacs.org |
| CuCl₂ / DBU | Salicylaldehyde-derived Schiff bases, Alkenes | Dioxane | Gram-scale synthesis demonstrated. | Good | nih.gov |
| CuI | o-Hydroxy aldehydes, Amines, Substituted alkynes | Choline (B1196258) Chloride:Ethylene (B1197577) Glycol (DES) | One-pot, green synthesis of 3-aminobenzofurans. | 70-91% | nih.govacs.org |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Utilization of Deep Eutectic Solvents (DES)
The integration of green chemistry principles into synthetic methodologies has led to the exploration of Deep Eutectic Solvents (DESs) as alternative reaction media. DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline chloride (ChCl), and a hydrogen bond donor (HBD), such as urea, organic acids, or alcohols. nih.govmdpi.com These mixtures have a melting point significantly lower than that of their individual components, forming a liquid at or near room temperature. nih.govmdpi.com
The use of DESs offers substantial environmental benefits, as they are often biodegradable, have low volatility, and can be prepared from inexpensive, readily available components. rsc.org In the context of benzofuran synthesis, DESs can function as both the solvent and a catalyst or promoter, enhancing reaction rates and simplifying work-up procedures. nih.govresearchgate.net
A notable example combining copper catalysis with DES was reported by Abtahi and Tavakol, who developed a one-pot synthesis of 3-aminobenzofuran derivatives. nih.govacs.orgnih.gov The reaction brings together o-hydroxy aldehydes, amines, and various alkynes in the presence of copper iodide (CuI) as the catalyst, using a deep eutectic solvent composed of choline chloride and ethylene glycol (ChCl:EG). nih.govacs.org This approach is lauded for its environmental friendliness and efficiency, achieving good to excellent yields (70–91%). nih.govacs.org The DES is believed to stabilize polar intermediates formed during the reaction, thereby facilitating a speedier transformation. acs.org
The mechanism in this DES-based system involves the formation of an iminium ion from the aldehyde and amine, followed by the attack of a copper acetylide intermediate. The subsequent intramolecular cyclization and isomerization lead to the final benzofuran product. nih.govacs.org
While this specific example yields 3-aminobenzofurans, the principle is applicable to the synthesis of other benzofuran derivatives. The choice of HBA and HBD can be tailored to the specific reaction. For instance, DESs have been prepared from choline chloride mixed with urea, malonic acid, and various other organic acids and alcohols for different synthetic applications. researchgate.netresearchgate.netmdpi.com The ability to recycle the DES after the reaction further enhances the green credentials of this methodology. nih.gov
Interactive Data Table: Examples of Deep Eutectic Solvents in Synthesis
| HBA Component | HBD Component | Molar Ratio (HBA:HBD) | Application | Ref. |
|---|---|---|---|---|
| Choline Chloride | Ethylene Glycol | 1:2 | CuI-catalyzed synthesis of 3-aminobenzofurans. | nih.govacs.org |
| Choline Chloride | Urea | 1:2 | Synthesis of 2-mercaptoquinazolin-4(3H)-ones. | researchgate.netmdpi.com |
| Choline Chloride | Malonic Acid | 1:1 | Synthesis of coumarinyl Schiff bases. | researchgate.net |
Chemical Reactivity and Derivatization Strategies of Benzofuran 2 Carboxylic Acids
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, and the one present at the 2-position of the 6-nitro-1-benzofuran core is no exception. It can be readily converted into a range of derivatives, including esters and amides, which are often key intermediates in the synthesis of biologically active molecules. rsc.orgnih.gov
Esterification: The conversion of the carboxylic acid to an ester is a common transformation, typically achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, ethyl 5-nitrobenzofuran-2-carboxylate has been synthesized from its corresponding carboxylic acid, demonstrating the viability of this reaction on the nitrobenzofuran scaffold. researchgate.net
Amidation: The formation of amides from the carboxylic acid is another crucial transformation, often employed to link the benzofuran (B130515) core to other molecules or to modulate its biological activity. nih.gov This is typically a two-step process. First, the carboxylic acid is converted to a more reactive species, such as an acid chloride, by reacting it with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with a primary or secondary amine in the presence of a base to yield the corresponding amide. This method has been successfully used to synthesize a variety of amide derivatives of benzofuran-2-carboxylic acids. nih.gov
The following table summarizes common transformations of the carboxylic acid group applicable to 6-nitro-1-benzofuran-2-carboxylic acid.
| Transformation | Product | Reagents and Conditions |
| Esterification | Ester | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄), Heat |
| Amidation | Amide | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Amine (R-NH₂), Base (e.g., Triethylamine) |
| Acid Chloride Formation | Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |
Nitration and Coupling Reactions on the Benzofuran Core
The benzofuran core, particularly the benzene (B151609) ring, can undergo further functionalization. The existing nitro group at the 6-position acts as a deactivating, meta-directing group for further electrophilic aromatic substitution. However, a more common strategy involves the synthesis of the target molecule from precursors that already contain the desired substitution pattern or can be readily modified through coupling reactions.
Synthesis via Nitration: The synthesis of nitrobenzofuran-2-carboxylic acids often begins with a substituted salicylaldehyde (B1680747). For example, ethyl 5-nitrobenzofuran-2-carboxylate is prepared via the cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde with bromomalonic acid. researchgate.net A similar strategy starting from 2-hydroxy-5-nitrobenzaldehyde or a related precursor would be a primary route to obtain the 6-nitro isomer. Direct nitration of benzofuran-2-carboxylic acid itself is also possible, though it may lead to a mixture of isomers.
Coupling Reactions: Modern cross-coupling reactions provide powerful tools for C-C bond formation, enabling the attachment of various substituents to the benzofuran core. Reactions like the Suzuki-Miyaura coupling are particularly useful. scispace.comresearchgate.net To utilize these reactions, a halogenated derivative of this compound (e.g., containing a bromine or iodine atom at a specific position) would serve as a key intermediate. This halo-benzofuran could then be coupled with a wide range of boronic acids in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkenyl groups. scispace.comresearchgate.net While the direct C-H arylation of benzofuran-2-carboxamides has been demonstrated, the presence of the deactivating nitro group might necessitate the use of a halogenated precursor for efficient coupling. nih.gov
The table below outlines a representative coupling reaction.
| Reaction | Substrate | Reagents and Conditions | Product |
| Suzuki-Miyaura Coupling | Halo-6-nitro-1-benzofuran-2-carboxylic acid derivative | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | Aryl-substituted this compound derivative |
Reactivity as a Synthetic Building Block for Complex Molecules
This compound is a valuable starting material for the synthesis of more complex, polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov The reactivity of both the nitro group and the furan (B31954) ring can be harnessed to construct intricate molecular architectures.
Cycloaddition Reactions: The nitro group activates the C2-C3 double bond of the furan ring, making 2-nitrobenzofurans suitable substrates for cycloaddition reactions. An efficient dearomative (3 + 2) cycloaddition reaction between 2-nitrobenzofurans and para-quinamines has been developed. nih.gov This reaction proceeds under mild conditions to afford complex benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. nih.gov This strategy demonstrates the utility of the 2-nitrobenzofuran scaffold in rapidly building molecular complexity.
Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which dramatically alters the electronic properties of the benzofuran ring and provides a new site for derivatization. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. The resulting 6-amino-1-benzofuran-2-carboxylic acid is a valuable intermediate. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN).
The following table summarizes key transformations that highlight the utility of this compound as a synthetic building block.
| Transformation | Reagents and Conditions | Resulting Intermediate/Product | Further Applications |
| Dearomative (3 + 2) Cycloaddition | para-Quinamines | Benzofuro[3,2-b]indol-3-one derivatives | Synthesis of complex polycyclic scaffolds |
| Nitro Group Reduction | SnCl₂/HCl or H₂, Pd/C | 6-Amino-1-benzofuran-2-carboxylic acid | Acylation, alkylation, diazotization for further functionalization |
Structure Activity Relationship Sar Studies of Benzofuran 2 Carboxylic Acid Derivatives
Influence of Substitution Patterns on Biological Activity
The type and position of substituents on the benzofuran (B130515) ring system dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological targets.
Preliminary SAR studies have identified the C-2 position of the benzofuran ring as a crucial site for influencing cytotoxic activity. Modifications at this position, particularly the introduction of an ester group, have been shown to be a key determinant of the compound's ability to inhibit cancer cell growth. rsc.orgnih.gov For instance, some derivatives with an ester group at the C-2 position have demonstrated significant cytotoxic effects against human cancer cell lines. nih.govresearchgate.net Conversely, the presence of a free acidic group or simple amide derivatives lacking specific activating substituents often results in a lack of cytotoxic properties. nih.gov This suggests that the ester moiety may play a role in cell permeability, target binding, or metabolic activation, rendering it a critical component for the anticancer potential of this class of compounds.
The introduction of various heterocyclic rings at the C-2 position of the benzofuran scaffold also significantly impacts cytotoxicity. rsc.orgnih.gov Hybrid molecules that couple the benzofuran core with other heterocyclic systems like triazoles, imidazoles, oxadiazoles, and piperazines have emerged as potent cytotoxic agents. nih.gov These hybrid compounds leverage the synergistic effects of both moieties, potentially interacting with multiple biological targets or enhancing the binding affinity to a single target. For example, certain benzofuran-triazole hybrids have shown moderate to excellent cytotoxicity against various cancer cell lines. nih.govnih.gov This strategy of molecular hybridization represents a promising avenue for developing novel and potent anticancer drugs based on the benzofuran framework. nih.gov
The antibacterial activity of benzofuran derivatives is closely associated with substitutions on a phenyl group at the C-2 position and on the C-5 position of the benzofuran ring itself. rsc.org SAR studies have revealed that the presence of hydroxyl, halogen, or amino groups at the 5-position can modulate the antibacterial spectrum and potency. rsc.org Furthermore, substitutions on the C-2 phenyl ring are also critical. Studies have shown that compounds with two bromo substituents, one on the benzofuran ring (e.g., at C-5) and another on the C-2 aryl ring, exhibit increased antimicrobial activity compared to those with only a single halogen or other groups. nih.govrsc.org This indicates that a specific pattern of substitution is essential for optimizing antibacterial effects.
Table 1: Influence of C-5 and C-2 Phenyl Substituents on Antibacterial Activity
| C-5 Substituent | C-2 Phenyl Substituent | Observed Antibacterial Activity |
|---|---|---|
| Bromo | 4-Bromo | Excellent activity against tested bacterial strains. nih.gov |
| Hydroxyl | Bromo | Moderate to good activity against S. typhi. nih.gov |
Substitutions at the C-6 position of the benzofuran ring have a profound impact on biological potency. For example, compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activities against a range of bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.78-3.12 µg/mL. nih.gov The presence of a nitro group, as in 6-Nitro-1-benzofuran-2-carboxylic acid, introduces a strong electron-withdrawing feature to the molecule. While specific SAR studies on the 6-nitro substitution in the context of a C-2 carboxylic acid are limited in the provided search results, the introduction of a nitro group is a common strategy in medicinal chemistry to enhance biological activity. For instance, a 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester was identified as a potent inhibitor of ischemic cell death, highlighting the positive contribution of a nitro-substituted phenyl group in a different position. nih.gov The antioxidant properties noted for benzofuran-6-carboxylic acid may also be modulated by such substitutions. chemicalbook.com
The electronic properties of substituents on the benzofuran scaffold are a critical factor in determining antimicrobial activity. SAR studies have shown a clear correlation between the presence of electron-withdrawing groups (EWGs) and enhanced biological action. rsc.org For example, a benzofuran derivative substituted with two EWGs showed a fourfold increase in activity. rsc.org The combination of an EWG on the benzofuran ring and an electron-donating group (EDG) on an aromatic side chain has also been shown to produce good activity. rsc.org This suggests that a specific electronic distribution across the molecule is necessary for optimal interaction with microbial targets. Substituents like nitro groups are strong EWGs, while groups like methoxy (B1213986) and methyl are considered EDGs, and their placement can be fine-tuned to maximize antimicrobial potency. niscair.res.in
Table 2: Effect of Electronic Properties of Substituents on Antimicrobial Activity
| Substituent Type on Benzofuran Ring | Substituent Type on Aromatic Side Chain | Resulting Antimicrobial Activity |
|---|---|---|
| Electron-Withdrawing Group (EWG) | Not Applicable | Increased activity. rsc.org |
| Two Electron-Withdrawing Groups (EWGs) | Not Applicable | Activity increased approximately fourfold. rsc.org |
SAR in Specific Biological Contexts
The structure-activity relationships of benzofuran-2-carboxylic acid derivatives can be further understood by examining them within specific biological contexts.
Anticancer Activity : For cytotoxic and potential anticancer activity, the C-2 and C-3 positions are critical. An ester group at C-2 is often beneficial. rsc.org Halogenation, particularly with bromine, on either the benzofuran nucleus or on alkyl substituents, has been shown to significantly increase cytotoxicity. nih.govnih.gov The arrangement of substituents is key; for example, an acetyl group at C-2 combined with a bromomethyl group at C-3 was found to determine both activity and selectivity in one series of compounds. nih.gov
Antifungal Activity : For antifungal properties, certain structural motifs are favored. For instance, some benzofuran derivatives containing a benzyl (B1604629) group at the second position of a linked benzoxazole (B165842) ring showed remarkable antifungal activity. rsc.org In other series, compounds with a hydroxyl group at C-6 also displayed excellent activity against fungal strains. nih.gov
Anticancer and Cytotoxic Activity SAR
The benzofuran nucleus is a key component of many compounds with significant anticancer properties. scilit.commdpi.com SAR studies have elucidated that specific substitutions on the benzofuran ring are pivotal for enhancing cytotoxic activity against various cancer cell lines.
Early research identified that substitutions at the C-2 position, such as esters or heterocyclic rings, were crucial for the cytotoxic activity of benzofuran derivatives. nih.gov The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring consistently leads to a significant increase in anticancer activity. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that improve the binding affinity of the compound to its molecular target. nih.gov For instance, a bromine atom attached to the methyl group at the C-3 position resulted in a compound with remarkable cytotoxic activity against K562 and HL60 leukemia cells, highlighting that the halogen's position is a critical determinant of its biological effect. nih.gov
Furthermore, the presence of bromoalkyl and bromoacetyl groups has been shown to confer the highest cytotoxicity. researchgate.net The introduction of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance the biological effects of these derivatives. researchgate.net Studies on 2- and 3-benzofurancarboxylic acid derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. mdpi.comresearchgate.net The combination of a methoxy group at the ortho position of a phenyl ketone substituent can render the compound moderately active as an anti-tumor agent, while two methoxy groups at the ortho and para positions can result in the most potent anti-tumor activity. pharmatutor.org
| Substitution/Modification | Position | Effect on Anticancer/Cytotoxic Activity | Cell Lines/Model |
| Ester or Heterocyclic Rings | C-2 | Crucial for cytotoxic activity and selectivity. nih.gov | General cancer cells |
| Halogens (Br, Cl, F) | Benzofuran Ring | Significantly increases anticancer activity. nih.gov | Various cancer cell lines |
| Bromine on Methyl Group | C-3 | Remarkable cytotoxic activity. nih.gov | K562, HL60 leukemia cells |
| Bromoalkyl/Bromoacetyl Groups | - | Highest cytotoxicity. researchgate.net | K562, MOLT-4 leukemia cells |
| Methoxy Group | Ortho-position (on phenyl ketone) | Moderate anti-tumor activity. pharmatutor.org | - |
| Two Methoxy Groups | Ortho & Para positions (on phenyl ketone) | Most potent anti-tumor activity. pharmatutor.org | - |
| N-methylpiperidine | Benzofuran Ring | Improved physicochemical properties and antiproliferative activity. nih.gov | - |
Antimicrobial and Antitubercular Activity SAR
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, and their SAR has been a subject of extensive research to develop new anti-infective agents. rsc.orgresearchgate.net The antimicrobial effect often depends more on the substitution pattern on the heterocyclic furan (B31954) ring than on the aromatic part. rsc.org
For antitubercular activity, in-silico studies have shown that derivatives of the benzofuran moiety have the potential to be developed into novel drugs against Mycobacterium tuberculosis (MTB). nih.gov Docking analyses suggest that a nitro group, a bromine atom, and a carboxylate group can stabilize interactions within the active site of the NarL protein, a key regulator in MTB, thereby blocking its function. nih.gov Specifically, compound Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was identified as a promising candidate. nih.gov Benzofuran-based sulfamides have also shown potency against MTB H37Rv strains. scilit.com
In terms of general antibacterial activity, the presence of a hydroxyl group at the C-6 position of the benzofuran ring is considered essential. rsc.org Functional groups at the C-3 position, in turn, play a significant role in determining the antibacterial selectivity of these compounds. rsc.org For instance, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran showed excellent activity against Gram-negative bacteria. pharmatutor.org The presence of a chloro substituent on attached pyrazoline and pyrazole (B372694) moieties has also been found to increase antimicrobial activities. rsc.org
| Substitution/Modification | Position | Effect on Antimicrobial/Antitubercular Activity | Target/Organism |
| Nitro, Bromo, Carboxylate Groups | - | Stabilizes interaction with NarL protein, potential anti-TB activity. nih.gov | Mycobacterium tuberculosis (MTB) |
| Hydroxyl Group | C-6 | Essential for antibacterial activity. rsc.org | Bacteria |
| Functional Groups | C-3 | Important for antibacterial selectivity. rsc.org | Bacteria |
| 1-(Thiazol-2-yl) Pyrazoline | - | Excellent activity against Gram-negative bacteria. pharmatutor.org | Gram-negative bacteria |
| Chloro Substituent | Pyrazoline/Pyrazole Moieties | Increases antimicrobial activity. rsc.org | Bacteria and Fungi |
| Cyano Group | Phenyl Ring (Position 3) | Better enzyme inhibition for potential antitubercular activity. mdpi.com | MbtI enzyme (MTB) |
Antioxidant Activity SAR
Benzofuran derivatives are recognized for their antioxidant properties, which are valuable in combating oxidative stress-related conditions. rsc.orgresearchgate.net The antioxidant capacity is closely linked to the substituents on the benzofuran core.
Studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that certain substitutions lead to appreciable antioxidant activity. rsc.org For example, a derivative with a hydroxyl group at the R3 position of the phenylamide moiety exhibited moderate to appreciable activity, inhibiting lipid peroxidation (LPO) by 62% and scavenging DPPH radicals by 23.5% at a concentration of 100 μM. rsc.orgnih.gov This suggests that hydroxyl and methoxy groups can be important for antioxidant effects. researchgate.net
Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have also been evaluated for their antioxidant potential. researchgate.net Certain derivatives showed good chelating ability with Fe+2 ions, while others exhibited effective scavenging of DPPH free radicals. researchgate.net This indicates that incorporating phenolic moieties can be a successful strategy for enhancing the antioxidant properties of benzofuran-2-carboxylic acids.
| Substitution/Modification | Position | Effect on Antioxidant Activity | Assay/Model |
| Hydroxyl Group | R3 (on phenylamide) | Moderate to appreciable antioxidant activity. nih.govresearchgate.net | LPO inhibition, DPPH radical scavenging |
| Methoxy Group | C-7 | Contributes to antioxidant potential. nih.gov | - |
| Phenolic Esters | C-2 (via quinoline) | Good Fe+2 chelating ability or DPPH radical scavenging. researchgate.net | Fe+2 chelation, DPPH assay |
| Carboxyethyl-hydroxy-benzofuran glucoside | - | Good antioxidant potential. researchgate.net | DPPH assay |
Neuroprotective Activity SAR
The benzofuran scaffold is a promising framework for developing agents to treat neurodegenerative disorders like Alzheimer's disease. pharmatutor.orgnih.gov SAR studies have identified key structural features that confer neuroprotective effects, such as inhibiting excitotoxicity and oxidative stress. nih.gov
In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl (-CH3) substitution at the R2 position of the phenylamide moiety resulted in the most potent neuroprotective action against NMDA-induced excitotoxicity. researchgate.net A hydroxyl (-OH) group at the R3 position also conferred marked anti-excitotoxic effects. researchgate.net These findings suggest that a combination of a methyl group at R2 and a hydroxyl group at R3 on the phenylamide part of the molecule could be a lead structure for potent anti-excitotoxic and antioxidant activities. nih.govresearchgate.net
Hybrid molecules that link a benzofuran ring to other neuroactive moieties, such as N-methyl-N-benzylamine, have been designed as multifunctional drugs for Alzheimer's disease. pharmatutor.org These compounds have shown the ability to inhibit both cholinesterase activity and the formation of amyloid-β fibrils, with a benzoyl moiety providing an additional neuroprotective effect. pharmatutor.org
| Substitution/Modification | Position | Effect on Neuroprotective Activity | Mechanism/Model |
| Methyl (-CH3) Group | R2 (on phenylamide) | Most potent and efficacious neuroprotection. researchgate.net | Anti-excitotoxicity (NMDA-induced) |
| Hydroxyl (-OH) Group | R3 (on phenylamide) | Marked anti-excitotoxic effects. researchgate.net | Anti-excitotoxicity (NMDA-induced) |
| Hybrid with N-methyl-N-benzylamine | - | Inhibition of cholinesterase and Aβ fibril formation. pharmatutor.org | Alzheimer's Disease models |
| Benzoyl Moiety | - | Additional neuroprotective effect. pharmatutor.org | - |
Strategic Design of Modified Benzofuran Scaffolds for Enhanced Activity
The development of novel benzofuran derivatives with enhanced therapeutic efficacy relies on strategic design principles. researchgate.net One key strategy is the creation of hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties to achieve multi-target activity. nih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and Alzheimer's. nih.gov
For instance, designing hybrid compounds between 2-phenylbenzofuran (B156813) and imidazole (B134444) has been explored to enhance cytotoxic activities. nih.gov Similarly, expanding the neuroprotective chemical space of benzofuran scaffolds by creating chemical libraries through synthetic efforts can facilitate the discovery of effective multi-target drugs for Alzheimer's disease. nih.gov
Another strategy involves "fixing" the conformation of certain parts of the molecule to enhance activity. An example is the design of benzofuran-modified cinnamamide (B152044) derivatives where the cis-styrene group is "fixed" to improve fungicidal activity, inspired by the structure of the commercial fungicide dimethomorph. researchgate.net Furthermore, utilizing advanced chemical biology and medicinal chemistry techniques can improve the bioavailability of potent natural scaffolds like certain flavones, enabling their progression as effective anticancer compounds. researchgate.net The synthesis of new derivatives by exploring previously unexamined substitution positions on the scaffold is also a critical strategy for elucidating SAR and discovering compounds with improved activity profiles, as seen in the development of novel antitubercular agents. mdpi.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular structure, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Nitro-1-benzofuran-2-carboxylic acid, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties. However, specific studies applying DFT to calculate and analyze these molecular properties for this particular compound are not found in the reviewed literature.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Currently, there are no published specific values or graphical representations of the HOMO and LUMO orbitals for this compound. Such an analysis would be essential to understand its charge transfer properties.
Molecular Electrostatic Potential (MEP) Maps
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule, allowing for the prediction of how it will interact with other species. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack).
An MEP map for this compound would identify the reactive sites, particularly the influence of the electron-withdrawing nitro group and the carboxylic acid functional group. Specific MEP analyses and associated data for this compound have not been reported in scientific publications.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
Ligand-Receptor Binding Predictions
Predicting how this compound might bind to a biological receptor is a key step in evaluating its potential as a therapeutic agent. This involves calculating the binding energy and analyzing the pose of the ligand within the receptor's active site. No such predictive studies for this specific compound are currently available.
Protein-Ligand Interaction Analysis (e.g., with DNA GyraseB, mPTPB, KAT6A/B)
To understand its potential mechanism of action, this compound would be docked against various protein targets. For instance, DNA GyraseB is a validated target for antibacterial agents, while mitochondrial Protein Tyrosine Phosphatase B (mPTPB) and K(lysine) acetyltransferases (KATs) like KAT6A/B are targets in other disease areas. An interaction analysis would detail the specific amino acid residues involved in binding, through forces like hydrogen bonds and hydrophobic interactions.
A search of the scientific literature did not yield any studies performing molecular docking of this compound with DNA GyraseB, mPTPB, KAT6A/B, or other related protein targets. Therefore, no data on its binding modes or interaction profiles can be presented.
Computational Spectroscopic and Structural Analysis
Detailed computational analyses, which are crucial for understanding the molecular structure and spectroscopic properties, appear to be unpublished for this compound. Such studies on similar molecules often employ methods like DFT with the B3LYP functional to predict these characteristics.
Prediction of Vibrational Frequencies
No published data was found detailing the theoretical vibrational frequencies for this compound. This analysis would typically involve the calculation of harmonic vibrational frequencies and their assignment to specific molecular motions, such as the stretching and bending of C=O, N-O, C-H, and other bonds within the molecule.
Optimization of Geometric Parameters (Bond Lengths, Bond Angles)
Specific theoretically optimized geometric parameters (bond lengths and bond angles) for this compound are not available in the reviewed literature. This information is typically obtained through geometry optimization calculations to find the molecule's lowest energy conformation.
Analysis of Intermolecular Interactions (Hirshfeld Surfaces, Topological Analysis, NBO)
A detailed analysis of intermolecular interactions for this compound using Hirshfeld surfaces, topological analysis (such as Quantum Theory of Atoms in Molecules, QTAIM), or Natural Bond Orbital (NBO) analysis has not been reported. NBO analysis, in particular, would provide insight into charge transfer interactions and hyperconjugative stability within the molecule.
Prediction of Electronic Properties and Reactivity Indices
There is no available research detailing the prediction of electronic properties and reactivity indices for this compound. This would involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which are derived from these frontier molecular orbital energies.
In Vitro Biological Activity and Mechanistic Pathways
Anticancer and Cytotoxic Activity Investigations
Nitrobenzofuran derivatives have been the subject of numerous studies to evaluate their efficacy as anticancer agents. The presence of the nitro group is often associated with enhanced biological activity. researchgate.net
Derivatives of 6-nitrobenzofuran (B3273030) have demonstrated notable cytotoxic effects against a range of human cancer cell lines. A series of synthesized 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives, which are structurally similar to the subject compound, were evaluated for their activity against the human breast adenocarcinoma (MCF-7) cell line. Several of these analogs exhibited significant anticancer activity, with some compounds showing IC50 values as low as 1.00 ± 1.20 μM, comparable to the standard drug doxorubicin (B1662922) (IC50 = 0.94 ± 0.20 μM). researchgate.net Specifically, compounds with chloro substitutions demonstrated potent cytotoxicity. researchgate.net Further research into 2-aryl-5-nitrobenzofuran-based hydrazones has also highlighted their potential against MCF-7 breast cancer cells. wjgnet.comresearchgate.net
While direct studies on 6-Nitro-1-benzofuran-2-carboxylic acid against the A549 human lung cancer cell line are not prominent, related benzofuran (B130515) derivatives have shown activity. For instance, new benzofurans with N-aryl piperazine (B1678402) moieties were found to selectively inhibit the proliferation of the A549 cell line with an IC50 value of 0.12 μM. nih.gov
The anticancer potential of these compounds extends to other cell types as well. A study on Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, another derivative, reported a good IC50 value of 8.5 μg/mL against the HCT 116 colon cancer cell line. scispace.comresearchgate.net The general mechanism for such benzofuran derivatives is often attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of 6-Nitrobenzofuran Derivatives against Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 Value | Source(s) |
|---|---|---|---|
| 6-nitrobenzofuran-2-carbohydrazide analog | MCF-7 | 1.00 ± 1.20 μM | researchgate.net |
| 6-nitrobenzofuran-2-carbohydrazide analog | MCF-7 | 2.70 ± 0.25 μM | researchgate.net |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 8.5 μg/mL | scispace.comresearchgate.net |
The anticancer effects of benzofuran derivatives are often linked to their ability to interfere with key signaling pathways that are dysregulated in cancer.
GSK-3β Inhibition: Glycogen synthase kinase-3 (GSK-3) is involved in cellular metabolism, growth, and development, and its inhibition can mimic the effects of insulin. google.com While direct inhibition by this compound is not documented, related structures have been used in the synthesis of GSK-3 inhibitors. For example, 7-methyl-4-nitrobenzofuran (B8437996) was used as a chemical intermediate in the creation of pyrrole-dione derivatives that act as GSK-3 inhibitors. google.com
Src Kinase Inhibition: The non-receptor tyrosine kinase c-Src is a proto-oncogene that is frequently over-expressed in cancers. nih.gov Certain benzofuran derivatives have been identified as inhibitors of this enzyme. A benzofuran-pyrazole derivative demonstrated a significant inhibitory effect on Src kinase, with an inhibition rate of 59% at a concentration of 10 μM. nih.gov Additionally, 2,3-dichloro-7-nitro-2,3-dihydrobenzofuran, a related nitrobenzofuran, was used in the preparation of quinazoline (B50416) derivatives with c-Src kinase inhibitory activity. google.com
NF-κB Inhibition: The transcription factor NF-κB is a critical mediator of inflammatory responses and is involved in cancer cell survival. nih.gov Research has shown that derivatives of benzofuran-2-carboxylic acid can be potent inhibitors of this pathway. A series of benzofuran-2-carboxylic acid N-(substituted) phenylamides were designed, and one derivative exhibited excellent NF-κB inhibitory activity along with significant growth inhibition against a panel of cancer cell lines. nih.gov
Antimicrobial and Antitubercular Efficacy
The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.
Research into nitrobenzofuran derivatives has revealed considerable antimicrobial properties. Studies on compounds structurally similar to 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran have shown promising results against both Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentration (MIC) values in the range of 10 to 50 µg/mL. The mechanism of action is often suggested to involve the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
While many benzofuran derivatives are known to possess antifungal properties, specific data on the antifungal activity of this compound is not extensively documented in the reviewed literature.
Nitro-containing compounds have gained significant attention as antitubercular agents, with two nitroimidazole-based drugs, delamanid (B1670213) and pretomanid, being approved for the treatment of tuberculosis. researchgate.net This has spurred research into other nitro-aromatic scaffolds, including nitrobenzofurans.
Studies have identified nitrobenzofuran-containing compounds as potent agents against Mycobacterium tuberculosis (Mtb), including non-replicating strains which are notoriously difficult to treat. acs.orgacs.orgacs.org Although some of these lead compounds showed genotoxicity, their profound and selective mycobactericidal activity highlights the potential of the nitrobenzofuran class in identifying pathways for killing Mtb. acs.orgacs.org
Furthermore, derivatives of ethyl 5-nitrobenzofuran-2-carboxylate, a close structural analog of the compound of interest, have been used to synthesize Schiff base ligands. These subsequent compounds demonstrated moderate to good antitubercular activity against the M. tuberculosis H37Rv strain, with some showing minimum inhibitory concentrations (MICs) as low as 1.60 µg/mL. tandfonline.com While the specific inhibition of the virulence factor Mycobacterium protein tyrosine phosphatase B (mPTPB) by this compound has not been detailed, the strong activity of the broader nitrobenzofuran class against Mtb suggests this as a plausible area for future investigation.
Table 2: Antitubercular Activity of Nitrobenzofuran Derivatives
| Compound Class/Derivative | Target Organism | Activity/MIC Value | Source(s) |
|---|---|---|---|
| Nitrobenzofuran-containing lead compounds | M. tuberculosis (replicating & non-replicating) | Potent mycobactericidal activity | acs.orgacs.org |
Antioxidant and Free Radical Scavenging Capabilities
Comprehensive searches of scientific literature and chemical databases did not yield specific studies evaluating the direct antioxidant and free radical scavenging capabilities of this compound.
DPPH Radical Scavenging Activity
There is currently no published data available from in vitro studies specifically measuring the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound.
Inhibition of Lipid Peroxidation
Information regarding the ability of this compound to inhibit lipid peroxidation in vitro is not available in the current body of scientific literature.
Neuroprotective and Anti-inflammatory Potentials
Direct experimental evidence from in vitro studies on the neuroprotective and anti-inflammatory effects of this compound is not documented in the available scientific literature.
Protection against Neurotoxin-Induced Oxidative Stress and Cell Death
No studies have been found that specifically investigate the protective effects of this compound against neurotoxin-induced oxidative stress and cell death in vitro.
Anti-inflammatory Effects
There are no specific reports on the in vitro anti-inflammatory effects of this compound.
Enzyme Modulation and Other Biological Activities
While direct biological activity data for this compound is limited, the compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly enzyme inhibitors. Its rigid benzofuran core is utilized as a scaffold for developing potent and selective modulators of enzyme activity.
Research has shown that this compound is a precursor for the synthesis of inhibitors targeting several enzymes. Notably, it was used to produce N-([Biphenyl]-2-ylsulfonyl)-6-nitro-1-benzofuran-2-carboxamide, a compound related to the development of KAT6A inhibitors. nih.govacs.org Lysine (B10760008) acetyltransferase 6A (KAT6A) is an enzyme implicated in chromatin regulation and is a target in cancer research. acs.org
Furthermore, patent literature indicates the use of this compound in the creation of compounds designed to inhibit microsomal triglyceride transfer protein (MTP) and Leucine-rich repeat kinase 2 (LRRK2). MTP is involved in the assembly and secretion of apolipoprotein B-containing lipoproteins, making it a target for dyslipidemia therapies. LRRK2 is a kinase that has been genetically linked to Parkinson's disease, and its inhibitors are being investigated as potential therapeutic agents.
The following table summarizes the enzymes for which inhibitors have been synthesized using this compound as a starting material.
| Target Enzyme/Protein | Therapeutic Area of Interest |
| Lysine Acetyltransferase 6A (KAT6A) | Cancer |
| Microsomal Triglyceride Transfer Protein (MTP) | Dyslipidemia |
| Leucine-rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease |
Interaction with Cytochrome P450
There is currently no direct published data detailing the in vitro interaction or metabolic profile of this compound with cytochrome P450 (CYP) enzymes.
Inhibition of Carbonic Anhydrases
While some chemical databases classify this compound as a potential carbonic anhydrase inhibitor, specific in vitro studies confirming this activity are not available in the current scientific literature. There is no published data regarding its inhibitory constants (IC₅₀ or Kᵢ) or its selectivity for different human carbonic anhydrase (hCA) isoforms. Therefore, any claims of its direct inhibitory action on these enzymes remain unsubstantiated by experimental evidence.
Histone Acetyltransferase (KAT6A/B) Inhibition
Direct in vitro studies on the inhibitory activity of this compound against Histone Acetyltransferases KAT6A or KAT6B have not been reported. Its significance in this context is as a documented starting material for the synthesis of potent KAT6A/B inhibitors. acs.org
Notably, it is a precursor in the production of N-([Biphenyl]-2-ylsulfonyl)-6-nitro-1-benzofuran-2-carboxamide, an intermediate in the synthesis of the selective KAT6A/B inhibitor, BAY-184. nih.govacs.org Research into the structure-activity relationships (SAR) of this class of inhibitors has shown that modifications at the 6-position of the benzofuran ring are critical for potent inhibitory activity. For example, replacing the nitro group with other substituents, such as an N,N-dimethylamino group, was found to be crucial for achieving robust cellular activity. acs.org The removal of certain functional groups from active derivative compounds has been shown to lead to a drastic loss of in vitro KAT6A activity, suggesting that the core structure of this compound itself is not optimized for potent inhibition. acs.org
Table 1: In Vitro Activity of a Derivative Synthesized Using this compound as a Precursor
| Compound Name/Code | Target | Assay Type | IC₅₀ (nM) | Source |
| BAY-184 | KAT6A | Biochemical TR-FRET | 71 | acs.org |
Inhibition of Leukotriene Biosynthesis
There is no direct experimental evidence demonstrating that this compound inhibits leukotriene biosynthesis or the 5-lipoxygenase (5-LOX) enzyme.
However, the broader class of benzofuran-2-carboxylic acid derivatives has been investigated for this activity. Patents and research articles describe various substituted benzofuran and benzothiophene (B83047) compounds as inhibitors of the mammalian 5-lipoxygenase enzyme system. google.comgoogle.com These studies establish the benzofuran scaffold as a relevant template for designing leukotriene biosynthesis inhibitors. nih.gov For instance, research on 2,3-dihydro-5-benzofuranols has shown them to be a useful base for developing antioxidant-based inhibitors of leukotriene production. nih.gov Despite these findings for related structures, the specific activity of the 6-nitro substituted variant remains uncharacterized.
Applications in Organic Synthesis and Drug Design and Development
6-Nitro-1-benzofuran-2-carboxylic Acid as a Versatile Synthetic Building Block
This compound is a heterocyclic compound featuring a benzofuran (B130515) core, a carboxylic acid group at the 2-position, and a nitro group at the 6-position. lookchem.com This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The benzofuran scaffold itself is a fundamental structural unit found in a wide array of biologically active natural products and synthetic materials. nih.gov
The reactivity of this compound is dictated by its distinct chemical features. The carboxylic acid group can undergo various transformations, such as esterification or amidation, allowing for the attachment of diverse molecular fragments. niscair.res.in The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring system and can be a handle for further chemical modifications, such as reduction to an amino group. This amino group can then participate in a new set of reactions, further expanding the synthetic possibilities. The compound is classified under organic building blocks, specifically nitro compounds, carboxylic acids, and benzofurans, highlighting its role as a foundational component for constructing more complex chemical structures. bldpharm.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅NO₅ |
| Molecular Weight | 207.142 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Complexity | 287 |
| LogP | 2.56240 |
Data sourced from LookChem lookchem.com
Use in the Construction of Complex Organic Molecules
The benzofuran-2-carboxylic acid framework, of which this compound is a derivative, serves as a key starting material for the assembly of intricate organic molecules. Synthetic methods for elaborating the benzofuran scaffold are numerous and include various cyclization strategies. nih.gov The carboxylic acid function at the 2-position provides a convenient point for diversification. For instance, it can be converted into an amide, which can then be used in directed C-H arylation reactions to introduce substituents at the 3-position of the benzofuran ring, leading to structurally complex C3-substituted benzofuran-2-carboxamides. nih.gov
Furthermore, the core structure can be modified to create derivatives with a wide range of functionalities. For example, benzofuran-2-carboxylic acid can be reacted with propargyl alcohol to form an ester, which then serves as a key intermediate for synthesizing novel 1,2,3-triazole derivatives via "click" chemistry. niscair.res.in This approach allows for the construction of elaborate molecules by linking the benzofuran unit to other heterocyclic systems. The synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has also been reported, demonstrating the utility of the benzofuran scaffold in creating complex, polycyclic systems with potential biological activities. beilstein-journals.org
Role as an Intermediate in Pharmaceutical Synthesis (e.g., Lifitegrast)
The benzofuran scaffold is a critical component in many pharmaceutical agents. A prominent example is the drug Lifitegrast, an LFA-1/ICAM-1 antagonist used for the treatment of dry eye disease. thieme-connect.comnih.gov A key intermediate in the synthesis of Lifitegrast is benzofuran-6-carboxylic acid , a structurally related compound to this compound. thieme-connect.comresearchgate.net The synthesis of Lifitegrast involves the amidation reaction between this key benzofuran intermediate and another complex fragment, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. thieme-connect.comnih.gov
Several efficient synthetic routes have been developed for benzofuran-6-carboxylic acid to support the production of Lifitegrast. researchgate.net These processes underscore the industrial importance of benzofuran derivatives as pharmaceutical intermediates. thieme-connect.comchemicalbook.com While this compound is not directly reported as the intermediate for Lifitegrast, its structural similarity and the general utility of functionalized benzofurans highlight the importance of this class of compounds in medicinal chemistry and process development for active pharmaceutical ingredients. thieme-connect.comresearchgate.net
Contribution to the Design and Development of Novel Therapeutic Agents
Benzofuran derivatives, including those based on the benzofuran-2-carboxylic acid core, are recognized as biodynamic agents with significant potential for the design and development of new therapeutic agents. rsc.org The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. nih.govrsc.org
Recent research has focused on harnessing the benzofuran-2-carboxylic acid structure to create targeted inhibitors for specific biological pathways. For instance, novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1, a serine/threonine kinase implicated in several oncogenic processes. lookchem.com X-ray crystallography of these inhibitors bound to Pim-1 revealed that the 2-carboxylic acid group is crucial for activity, forming a key salt-bridge interaction with a lysine (B10760008) residue (K67) in the ATP binding pocket of the enzyme. lookchem.com This demonstrates how the specific placement of the carboxylic acid group on the benzofuran scaffold can be exploited to achieve potent and selective enzyme inhibition. The diverse biological activities associated with the benzofuran framework continue to make its derivatives, such as this compound, attractive starting points for drug discovery campaigns. nih.govrsc.org
Advanced Analytical Characterization in Research Contexts
X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis
In the parent compound, the benzofuran (B130515) ring system is planar. researchgate.net It is expected that 6-Nitro-1-benzofuran-2-carboxylic acid would also possess a largely planar molecular structure. In the crystal lattice, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. researchgate.net These dimers can then be further organized through other interactions, such as π-π stacking of the aromatic rings. The nitro group would also be expected to participate in intermolecular interactions within the crystal lattice. An X-ray structure would definitively confirm these features and provide precise measurements of the molecular geometry.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. oealabs.commeasurlabs.com This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantified. thermofisher.com
The theoretical elemental composition of this compound (C₉H₅NO₅) is calculated as follows:
Table 3: Theoretical Elemental Composition of this compound
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 52.22% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.43% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.76% |
| Oxygen (O) | 15.999 | 5 | 79.995 | 38.60% |
| Total | - | - | 207.141 | 100.00% |
In research, the experimentally determined percentages for C, H, and N must typically match the calculated theoretical values to within ±0.4% to be considered evidence of the compound's purity and to confirm the proposed molecular formula. nih.gov
Methodologies for Purity and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of the chemical reactions used to prepare it.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity analysis. For a compound like this compound, a reversed-phase HPLC method would typically be employed.
Stationary Phase: A C18 (ODS) column is commonly used for separating moderately polar organic compounds. psu.edu
Mobile Phase: A mixture of an aqueous solvent (often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to control the ionization of the carboxylic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is used as the eluent. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the main product from any impurities or starting materials.
Detection: A UV detector would be highly effective, as the benzofuran ring and nitro group are strong chromophores that absorb UV light. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective qualitative technique for monitoring reaction progress.
Stationary Phase: A silica (B1680970) gel plate is typically used.
Mobile Phase: A solvent system, often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), is chosen to achieve good separation between the starting materials, intermediates, and the final product.
Visualization: The spots on the TLC plate can be visualized under UV light, as the compound is UV-active. Alternatively, staining reagents can be used. For nitro compounds, a specific method involves chemical reduction on the plate (e.g., with stannous chloride) followed by diazotization and coupling to form a colored azo dye, allowing for sensitive detection. ijcps.org By comparing the spot of the reaction mixture to spots of the starting materials, the consumption of reactants and the formation of the product can be easily tracked.
Future Research Directions and Emerging Perspectives for Benzofuran 2 Carboxylic Acid Derivatives
Exploration of Novel Benzofuran (B130515) Analogues and Hybrid Structures
A primary direction for future research lies in the creation of novel analogues and hybrid molecules that combine the benzofuran-2-carboxylic acid core with other pharmacologically active scaffolds. nih.gov This strategy aims to generate synergistic effects, enhance target selectivity, or introduce new biological activities.
Recent studies have demonstrated the potential of this approach by creating hybrid derivatives with moieties such as chalcone (B49325), triazole, piperazine (B1678402), and imidazole (B134444), which have shown potent cytotoxic activities. nih.gov For example, combining the benzofuran ring with chalcone structures has led to compounds with significantly increased anticancer efficacy against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. researchgate.net Similarly, linking benzofuran-2-carboxylate to a 1,2,3-triazole moiety has been explored for developing new antimicrobial agents. niscair.res.in
The 6-nitro substituent on the benzofuran ring of 6-Nitro-1-benzofuran-2-carboxylic acid offers a unique chemical handle for creating next-generation analogues. The nitro group can be readily reduced to an amino group, providing a site for coupling with other molecules. rsc.org For instance, this amino group could be acylated or used to form Schiff bases, as demonstrated in the synthesis of 6-nitrobenzofuran-2-carbohydrazide derivatives, leading to compounds with both cytotoxic and antioxidant properties. researchgate.net Future work could involve creating hybrid structures by linking the 6-amino-benzofuran core to other heterocyclic systems known for their biological importance, such as quinazolinone or aminothiazole, to explore new therapeutic possibilities. nih.govmdpi.com
Development of Highly Potent and Selective Biological Agents
A central goal in medicinal chemistry is the development of agents with high potency against their intended target and high selectivity to minimize off-target effects. nih.gov The benzofuran-2-carboxylic acid scaffold has proven to be a versatile starting point for inhibitors of various enzymes and cellular pathways.
Recent research highlights several promising areas:
Anticancer Activity: Benzofuran derivatives have shown broad anticancer potential. researchgate.net For instance, a series of novel benzofuran derivatives were synthesized and tested against the human liver carcinoma cell line (HEPG2), with all tested compounds showing greater potency than the standard drug 5-fluorouracil. researchgate.net Specifically, compound 17i, a benzofuran derivative, was identified as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an important cancer target, with an IC₅₀ of 0.065 μM. nih.gov
Kinase and Phosphatase Inhibition: The scaffold is effective in targeting specific signaling proteins. Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene associated with several cancers. lookchem.com Furthermore, derivatives have been designed as inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway, demonstrating potential for cancer immunotherapy. nih.gov The most active compounds, D14 and D34, showed reversible inhibition of LYP with Kᵢ values of 1.34 μM and 0.93 μM, respectively. nih.gov
The role of the nitro group in this compound is a critical area for future investigation. Studies on related nitro-substituted benzofurans suggest that the nitro group can influence biological activity; for example, 4-nitrophenyl functionalized benzofurans have shown antiproliferative activity. nih.gov A study on 6-nitrobenzofuran-2-carbohydrazide derivatives identified compounds with excellent cytotoxic activity against cancer cell lines, with compound 11 showing an IC₅₀ value of 1.00 ± 1.20 μM. researchgate.net Future research will need to systematically explore how the position and electronic nature of substituents like the 6-nitro group influence potency and selectivity against specific biological targets.
| Compound/Derivative Class | Biological Target/Activity | Key Findings (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Benzofuran-LSD1 Inhibitor (17i) | LSD1 Enzyme Inhibition | IC₅₀ = 0.065 μM | nih.gov |
| Benzofuran-LYP Inhibitor (D14) | LYP Enzyme Inhibition | Kᵢ = 1.34 μM | nih.gov |
| Benzofuran-LYP Inhibitor (D34) | LYP Enzyme Inhibition | Kᵢ = 0.93 μM | nih.gov |
| 6-Nitrobenzofuran-2-carbohydrazide (11) | Cytotoxic Activity | IC₅₀ = 1.00 ± 1.20 μM | researchgate.net |
| Halogenated Benzofuran (Compound 1) | Cytotoxicity (HL60 cells) | IC₅₀ = 0.1 μM | nih.gov |
Optimization of Synthetic Pathways for Scalability and Efficiency
As promising lead compounds are identified, the development of efficient, scalable, and environmentally friendly synthetic routes becomes paramount. Future research will focus on moving beyond traditional multi-step syntheses to more streamlined and robust methodologies.
Several innovative strategies are being explored:
Modular and One-Pot Reactions: A modular strategy has been developed to prepare a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives in just three steps from the commercially available benzofuran-2-carboxylic acid. nih.gov This method combines 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation with a subsequent transamidation, allowing for rapid diversification. nih.gov
Green Chemistry Approaches: Facile and efficient routes using "click chemistry" have been developed to synthesize benzofuran-2-carboxylate 1,2,3-triazoles. niscair.res.in These methods are advantageous due to good yields, use of inexpensive reagents, mild reaction conditions, and being environmentally friendly. niscair.res.in
Metal-Free Synthesis: To avoid the use of expensive and potentially toxic metal catalysts, novel metal-free techniques are being developed. One such method is a radical cascade cyclization to construct complex coumarin-conjugated unnatural amino acids. rsc.org
Process Improvement: For key intermediates like benzofuran-6-carboxylic acid, used in the synthesis of drugs like lifitegrast, research is focused on developing more economical routes for large-scale production. thieme-connect.com
For this compound, synthesis typically starts from precursors like 2-hydroxy-4-nitrobenzaldehyde. lookchem.com Future work will aim to optimize these pathways for scalability, perhaps by exploring flow chemistry or developing more efficient cyclization catalysts to improve yield and reduce waste.
Integration of Computational Approaches in Drug Discovery Pipelines
The use of computational tools is becoming indispensable for accelerating the drug discovery process. nih.gov Integrating these in silico methods into the research pipeline for benzofuran derivatives can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. beilstein-journals.org
Key computational strategies include:
Virtual High-Throughput Screening (VHTS): This technique allows for the rapid screening of vast libraries of virtual compounds against a biological target's structure, helping to prioritize molecules for synthesis and experimental testing. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) can be used to build predictive models. nih.gov These models help researchers understand how different structural features, such as the placement of a nitro group, affect biological activity.
Molecular Docking and Dynamics: These tools provide atomic-level insights into how a benzofuran derivative binds to its target protein. beilstein-journals.orgresearchgate.net This information is crucial for guiding the rational design of more potent and selective inhibitors, as seen in the development of LSD1 inhibitors where docking rationalized the binding modes. nih.gov
ADME+T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME+T) properties of new derivatives early in the discovery process, helping to eliminate candidates with poor pharmacokinetic profiles. nih.gov
By applying these computational pipelines, researchers can design virtual libraries of this compound derivatives with various substitutions and predict their efficacy and druggability before committing to laboratory synthesis. nih.gov
Addressing Challenges in Structure-Activity Relationship Elucidation
A structure-activity relationship (SAR) study aims to identify which parts of a molecule are responsible for its biological effects. gardp.org While SAR studies on benzofurans have yielded valuable insights, significant challenges remain.
Key challenges and future directions include:
Positional Importance: Early SAR studies found that substitutions at the C-2 position, such as an ester or heterocyclic ring, were critical for cytotoxic activity. nih.gov The addition of halogens to the benzofuran ring has also been shown to increase anticancer activity, likely by forming "halogen bonds" that improve binding affinity. nih.govmdpi.com
Complexity of Interactions: The main challenge is the sheer complexity of predicting how multiple substitutions on the benzofuran core will interact to influence the final biological activity. The effect of one substituent can be modulated by another, making simple additive models insufficient.
Need for Diverse Compound Libraries: To build robust SAR models, large and structurally diverse libraries of compounds must be synthesized and tested. nih.gov Methodologies that allow for the rapid and modular synthesis of derivatives are essential for generating the necessary data. nih.gov
Future efforts will focus on combining high-throughput synthesis with computational modeling and extensive biological testing. This integrated approach will be necessary to unravel the complex SAR of benzofuran-2-carboxylic acid derivatives, allowing medicinal chemists to more effectively design the next generation of therapeutic agents based on this versatile scaffold. ic.ac.uk
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing 6-nitro-1-benzofuran-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : A multi-step synthesis is typically employed, starting with benzofuran-2-carboxylic acid derivatives. For example, nitro group introduction may involve nitration under controlled conditions (e.g., mixed acid systems). Post-synthesis, purity can be validated using HPLC (High-Performance Liquid Chromatography) with UV detection, calibrated against NIST reference standards . Characterization via -NMR and -NMR is critical; discrepancies between observed and theoretical spectra (e.g., shifts due to nitro group electron-withdrawing effects) should be resolved using deuterated solvents and 2D NMR techniques .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520–1350 cm). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (-NMR and -NMR) resolves aromatic proton environments, though nitro groups may cause deshielding. For complex cases, heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity .
Q. How can researchers ensure reproducibility in synthesizing benzofuran-2-carboxylic acid derivatives?
- Methodological Answer : Strict control of reaction conditions (temperature, solvent purity, and catalyst loading) is essential. For example, palladium-catalyzed C–H arylation (used in analogous compounds) requires anhydrous DMF and inert atmospheres . Documenting stepwise yields and intermediate characterization (e.g., TLC monitoring) enhances reproducibility .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in further functionalization?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. For instance, Suzuki-Miyaura coupling may require optimized ligands (e.g., XPhos) to overcome reduced reactivity. Computational modeling (DFT) can predict regioselectivity and guide experimental design .
Q. What strategies resolve contradictions in spectral data for nitro-substituted benzofurans?
- Methodological Answer : Discrepancies between experimental and theoretical NMR data (e.g., in compound 3g ) often arise from solvation or intermolecular interactions. Use variable-temperature NMR to assess dynamic effects. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For MS data, high-resolution instruments (HRMS) mitigate misinterpretation of isotopic patterns .
Q. How can reaction yields be optimized for nitro-functionalized benzofuran derivatives?
- Methodological Answer : Screening solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc) vs. PdCl) is critical. For example, nitration reactions benefit from sulfuric acid as a protonating agent. Design of Experiments (DoE) methodologies can systematically optimize variables (temperature, stoichiometry) while minimizing resource use .
Q. What are the challenges in assessing the stability of this compound under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
